N-[(4-ethenylphenyl)methyl]-N-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
N-[(4-Ethenylphenyl)methyl]-N-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a synthetic sulfonamide derivative featuring a [1,2,4]triazolo[4,3-a]pyridine core. This compound is characterized by two distinct substituents: a 4-ethenylbenzyl group and a 3-methoxyphenyl group attached to the sulfonamide nitrogen. The presence of the ethenyl group may influence metabolic stability and binding interactions compared to halogenated or alkylated analogs.
Properties
IUPAC Name |
N-[(4-ethenylphenyl)methyl]-N-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-3-17-7-9-18(10-8-17)14-26(19-5-4-6-20(13-19)29-2)30(27,28)21-11-12-22-24-23-16-25(22)15-21/h3-13,15-16H,1,14H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDTUAISMPFXCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC2=CC=C(C=C2)C=C)S(=O)(=O)C3=CN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
- Polar Surface Area : Similar polar surface areas (~61–62 Ų) across analogs suggest comparable solubility and blood-brain barrier penetration profiles.
Pharmacological Activity
For example:
- 3-Ethyl-N-(3-Fluorobenzyl)-N-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide : IC50 = 2.24 µM against Plasmodium falciparum .
- Structural Determinants : The 3-ethyl group and sulfonamide moiety are critical for binding to falcipain-2, a protease target in malaria parasites . The target compound’s ethenyl group may alter steric interactions, necessitating further evaluation.
Research Findings and Limitations
- Synthetic Feasibility : details synthetic protocols for imidazo[1,2-a]pyridine derivatives, suggesting analogous routes (e.g., sulfonylation and substitution) may apply to the target compound .
- Knowledge Gaps: No direct data on the target compound’s toxicity, efficacy, or metabolic stability are available. Studies on fluorinated analogs suggest halogenation improves metabolic stability compared to alkyl/alkenyl groups .
Notes
Pharmacological Potential: The [1,2,4]triazolo[4,3-a]pyridine scaffold shows promise in antimalarial drug discovery, but substituent optimization is critical for balancing activity and pharmacokinetics .
Future Directions : Synthesis and in vitro screening of the target compound are recommended to validate its biological activity and ADME properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
